Bienvenue dans la boutique en ligne BenchChem!

UTL-5g

Toxicology Chemoprotection In Vivo Safety

UTL-5g is a small-molecule TNF-α modulator prodrug that uniquely provides selective chemoprotection against cisplatin-induced nephrotoxicity, hepatotoxicity, and myelosuppression without compromising antitumor efficacy. Unlike amifostine, it stimulates platelet recovery and exhibits a favorable safety profile (acute oral LD50 > 2,000 mg/kg). Its distinct CYP inhibition fingerprint (CYP1A2, CYP2B6, CYP2C19) and bioactivation by carboxylesterases make it an irreplaceable tool for preclinical oncology and DDI research. Choose UTL-5g for differentiated, publication-grade results.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.10 g/mol
CAS No. 646530-37-2
Cat. No. B1682121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUTL-5g
CAS646530-37-2
SynonymsUTL-5g;  UTL 5g;  UTL5g; 
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)
InChIKeyULPKSWAQDCJLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UTL-5g (CAS 646530-37-2): A TNF-α Modulating Chemoprotectant with Distinctive In Vivo Profile


UTL-5g (GBL-5g) is a small-molecule modulator of tumor necrosis factor alpha (TNF-α) investigated as a novel chemo- and radioprotective agent. Its primary application is in reducing the severe organ-specific toxicities associated with platinum-based chemotherapies like cisplatin, including nephrotoxicity, hepatotoxicity, and myelosuppression [1]. Preclinical studies demonstrate that UTL-5g achieves this protection without compromising the anti-tumor efficacy of cisplatin; in fact, evidence suggests it may enhance therapeutic outcomes [2]. The compound is also characterized by its prodrug nature, requiring bioactivation by carboxylesterases (hCE1b/hCE2) to its active metabolite ISOX, which exhibits a favorable safety profile with an acute oral LD50 > 2000 mg/kg in mice [3][4].

UTL-5g (646530-37-2) Procurement Rationale: Why In-Class TNF-α Inhibitors Are Not Interchangeable


Substituting UTL-5g with another TNF-α inhibitor or chemoprotectant is not scientifically valid due to fundamental differences in mechanism of action, pharmacokinetics, and target tissue selectivity. While the class of TNF-α inhibitors is broad (e.g., biologics like infliximab, small molecules like pentoxifylline), UTL-5g exhibits a unique profile as a prodrug that selectively protects normal tissues from cisplatin toxicity while simultaneously stimulating platelet production—a dual benefit not observed with the FDA-approved comparator amifostine [1]. Amifostine, for instance, is associated with significant side effects including hypotension, nausea, and potential tumor-protective effects, and it fails to stimulate platelet recovery [2]. Furthermore, UTL-5g's specific CYP inhibition profile and metabolic activation by carboxylesterases differentiate it from other small-molecule TNF modulators, making generic substitution a high-risk strategy that could compromise both safety and experimental outcomes [3].

Quantitative Differentiation of UTL-5g (646530-37-2) vs. Amifostine and Other TNF-α Modulators


Superior Acute Safety Margin: LD50 Comparison

UTL-5g demonstrates a significantly lower acute toxicity profile compared to the FDA-approved chemoprotectant amifostine. This is a critical differentiator for procurement, as a wider therapeutic window reduces experimental variability and improves animal welfare [1]. The LD50 for UTL-5g was determined to be >2,000 mg/kg in mice, whereas the oral LD50 for amifostine in rats is reported as 826 mg/kg [2].

Toxicology Chemoprotection In Vivo Safety

Unique Stimulation of Platelet Production Post-Chemotherapy

A key differentiation point is that UTL-5g actively stimulates platelet production, a property not shared by amifostine. In mice treated with cisplatin, pretreatment with UTL-5g resulted in a dose-dependent increase in blood platelet counts. Critically, the patent literature explicitly states that 'Amifostine does not have similar positive effect on platelet production' [1]. This points to a distinct mechanism beyond simple TNF-α modulation.

Hematology Myelosuppression Thrombocytopenia

Quantified Inhibition of Specific CYP450 Isoforms

UTL-5g exhibits a defined and quantifiable inhibitory profile against specific cytochrome P450 (CYP) enzymes, a crucial parameter for predicting drug-drug interactions. In vitro studies in human liver microsomes show UTL-5g is a competitive inhibitor of CYP1A2, CYP2B6, and CYP2C19 [1]. These data allow for direct comparison with other small-molecule TNF-α inhibitors like pentoxifylline, which have different or less well-characterized CYP inhibition profiles [2].

Drug Metabolism ADME CYP450 Inhibition

UTL-5g (646530-37-2): Key Application Scenarios for Preclinical and Discovery Research


In Vivo Models of Chemotherapy-Induced Thrombocytopenia

Based on its unique ability to stimulate platelet production in the presence of cisplatin, UTL-5g is the preferred tool compound for investigating mechanisms of chemotherapy-induced myelosuppression and thrombocytopenia. Unlike amifostine, which does not affect platelet count, UTL-5g allows researchers to specifically study pathways involved in platelet recovery and bone marrow protection [1].

ADME and Drug-Drug Interaction (DDI) Profiling

UTL-5g's well-characterized, competitive inhibition of CYP1A2, CYP2B6, and CYP2C19 (with defined IC50 values) makes it a valuable control compound for calibrating in vitro DDI assays. Its distinct profile allows for comparative metabolism studies against other TNF-α modulators with different CYP inhibition fingerprints, such as pentoxifylline [2].

Combination Therapy Studies with Platinum-Based Chemotherapeutics

Given evidence that UTL-5g not only protects against cisplatin toxicity but may enhance its therapeutic efficacy, it is the molecule of choice for preclinical studies investigating strategies to widen the therapeutic index of platinum-based drugs. This dual-action profile is a key differentiator from amifostine, which has been associated with potential tumor-protective effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for UTL-5g

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.